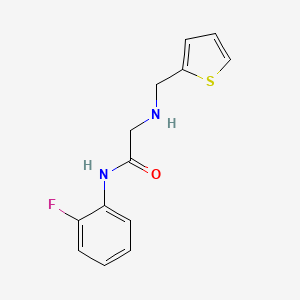
N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide" is a heterocyclic amide derivative that is not directly described in the provided papers. However, similar compounds with variations in their molecular structure have been synthesized and characterized, which can provide insights into the potential properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an amine with an activated carboxylic acid or its derivatives. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Similarly, the synthesis of other acetamide derivatives has been reported using various starting materials and reagents, such as POCl3 in acetate , or by following a 'green protocol' . These methods could potentially be adapted to synthesize "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. The crystal packing is typically stabilized by hydrogen bonds, as seen in the case of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which features C–H···N and N–H···N hydrogen bonds . The dihedral angle between aromatic rings and the acetamide group can vary, as observed in 2,2-Dibromo-N-(4-fluorophenyl)acetamide, where it is 29.5° . These techniques could be employed to determine the molecular structure of "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide".
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be explored using computational methods such as density functional theory (DFT) and analyses of molecular descriptors. For example, the reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was explained using local and global molecular descriptors . Similarly, the reactivity of "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide" could be predicted by computational studies, which would provide insights into its potential chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure and reactivity. The acidity constants (pKa) of similar compounds have been determined using UV spectroscopy, which is crucial for understanding their behavior in biological systems . The intermolecular interactions and crystal packing contribute to the compound's stability and solubility, as seen in the Hirshfeld surface analysis of related compounds . These analyses could be applied to "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide" to predict its physical and chemical properties.
科学的研究の応用
Synthesis and Chemical Properties
- A study by (Sunder & Maleraju, 2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide and assessed their anti-inflammatory activity.
- (Badiger et al., 2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and evaluated their antimicrobial properties.
- (Mphahlele et al., 2017) focused on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for their potential in vitro antiplasmodial properties.
- (Olszewska et al., 2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide using X-ray powder diffraction, highlighting their potential as pesticides.
- (Camurlu & Guven, 2015) studied thiazole-containing monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide for their optoelectronic properties, relevant in polymer science.
Biological and Pharmaceutical Research
- (Hassan et al., 2022) synthesized 1,2,4-triazole based compounds, including N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, and evaluated their inhibitory activity against mushroom tyrosinase.
- A study by (Duran & Demirayak, 2012) on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives revealed anticancer activities against various human tumor cell lines.
- (Alharbi & Alshammari, 2019) focused on synthesizing new lamotrigine analogs, including fluorine-substituted 1,2,4-triazines, and their evaluation as antibacterial agents.
- (Abu-Melha, 2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities toward cancer cell lines.
Material Science and Other Applications
- (Parikh & Joshi, 2014) synthesized oxadiazole derivatives with fluoro-substituted acetamides and evaluated their antimicrobial properties.
作用機序
将来の方向性
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c14-11-5-1-2-6-12(11)16-13(17)9-15-8-10-4-3-7-18-10/h1-7,15H,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPLWJDPBTUHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNCC2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2542008.png)
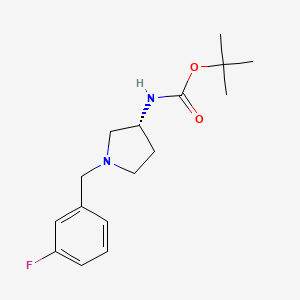
![methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2542013.png)
![7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2542014.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2542016.png)
![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542017.png)
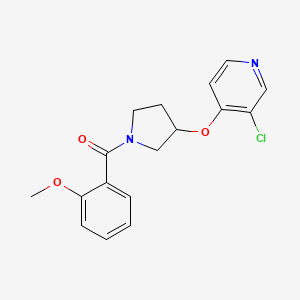
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile](/img/structure/B2542019.png)
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2542021.png)
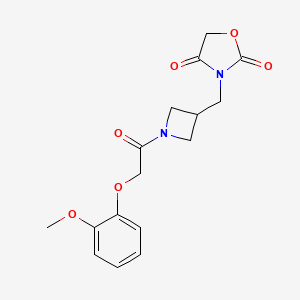
![Oxolan-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2542026.png)
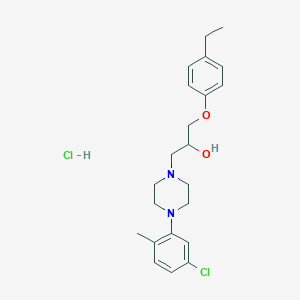
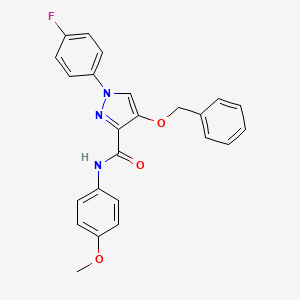
![1-(4-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2542030.png)